(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol
Overview
Description
(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol: is an organic compound with the molecular formula C9H15BrO It is characterized by a bromine atom attached to a cyclohexene ring, which also contains two methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol typically involves the bromination of 5,5-dimethylcyclohex-1-en-1-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to drug candidates.
- Studied for its effects on cellular pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions or as a nucleophile in addition reactions, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
(2-Chloro-5,5-dimethylcyclohex-1-en-1-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(2-Iodo-5,5-dimethylcyclohex-1-en-1-yl)methanol: Similar structure with an iodine atom instead of bromine.
(2-Bromo-5-methylcyclohex-1-en-1-yl)methanol: Similar structure with one less methyl group.
Uniqueness:
- The presence of the bromine atom in (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol imparts unique reactivity and selectivity in chemical reactions.
- The compound’s specific configuration and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
(2-bromo-5,5-dimethylcyclohexen-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNZYMKCYWLHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CO)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251702 | |
Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053265-67-0 | |
Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053265-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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